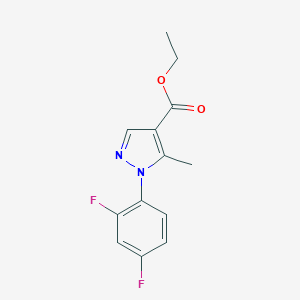

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluorophenyl group, a methyl group, and an ethyl ester group attached to a pyrazole ring

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain unknown .

Result of Action

The molecular and cellular effects of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate’s action are currently unknown due to the lack of information about its targets and mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester. In this case, the starting material could be 2,4-difluoroacetophenone, which reacts with hydrazine hydrate to form the corresponding pyrazole derivative.

Esterification: The carboxylic acid group on the pyrazole ring is then esterified using ethanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Pyrazole-4-carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.

Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

Material Science: It can be used in the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

1-(2,4-Difluorophenyl)ethanone: A structurally similar compound with a difluorophenyl group attached to an ethanone moiety.

1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: Another compound with a difluorophenyl group, but with a different core structure.

Uniqueness

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring, combined with the difluorophenyl and ethyl ester groups, makes it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (CAS No. 175135-71-4) is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H12F2N2O2

- Molecular Weight : 266.24 g/mol

- Boiling Point : 116-118°C at 0.5 mmHg

- Density : 1.27 g/cm³ (predicted)

- pKa : -2.08 (predicted)

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It has been evaluated against various kinase panels to determine its selectivity and potency.

Kinase Inhibition

In a study evaluating substituted pyrazole-based compounds, this compound demonstrated significant inhibitory activity against the Akt family of kinases. The compound's IC50 value against Akt1 was found to be approximately 61 nM , indicating a strong affinity for this target . This suggests that the compound may play a role in modulating signaling pathways involved in cell proliferation and survival.

Biological Activity Data

| Activity Type | Target/Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Kinase Inhibition | Akt1 | 61 nM | |

| Antiproliferative | HCT116 | 7.76 µM | |

| Antiproliferative | OVCAR-8 | 9.76 µM | |

| Antiproliferative | PC-3 | Not specified |

Study on Anticancer Activity

In a study focused on the anticancer properties of pyrazole derivatives, this compound was shown to reduce tumor growth significantly when administered in vivo. The compound exhibited an oral bioavailability of 52.5% at a dosage of 10 mg/kg , demonstrating its potential for therapeutic applications in oncology .

Evaluation of Selectivity

A comparative analysis revealed that the presence of fluorine substituents at specific positions on the phenyl ring enhances the selectivity and potency of pyrazole derivatives against their kinase targets. The dichlorophenyl moiety was identified as optimal for achieving the highest biological activity .

Safety and Toxicology

The safety profile of this compound indicates irritant properties under certain conditions. Handling precautions should be taken to minimize exposure due to its classified hazard codes .

Properties

IUPAC Name |

ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N2O2/c1-3-19-13(18)10-7-16-17(8(10)2)12-5-4-9(14)6-11(12)15/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZDFYXWWMSKSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371891 |

Source

|

| Record name | Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-71-4 |

Source

|

| Record name | Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.